2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-14-7-2-3-9-16(14)20(24)23-12-6-8-15(13-23)19-21-17-10-4-5-11-18(17)22-19/h2-5,7,9-11,15H,6,8,12-13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLLSPOROWNXQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCCC(C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine derivative, which is then reacted with a benzodiazole precursor under specific conditions to form the final compound. The reaction conditions often include the use of solvents like dichloromethane and bases such as lutidine .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzodiazole derivatives .
Scientific Research Applications
2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes .
Comparison with Similar Compounds
Substituent Variations on the Piperidine Ring
- 2-[1-(3-Methoxybenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole (CAS 942864-89-3): Structural Difference: The benzoyl group at the piperidine nitrogen is substituted with a 3-methoxy group instead of 2-methyl. This may alter interactions with polar residues in target proteins . Molecular Formula: C20H21N3O2; Molecular Weight: 335.4 .
- 1-Methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole: Structural Difference: Replaces the 2-methylbenzoyl group with a methyl group.
2-Ethyl-1-(piperidin-3-yl)-1H-1,3-benzodiazole dihydrochloride :
Modifications on the Benzimidazole Core
- 2-(1H-1,3-Benzodiazol-2-yl)phenol (1b): Structural Difference: A phenolic hydroxyl group replaces the piperidine-2-methylbenzoyl substituent. Impact: Enhances hydrogen-bonding capacity, improving interactions with polar targets like kinases or oxidoreductases .
- 5-(1H-Benzimidazol-2-yl)benzene-1,2,3-triol (5b): Structural Difference: Incorporates a triol-substituted benzene ring. aureus thymidylate kinase .
Antiparasitic and Antimicrobial Activity
Binding and Docking Studies
- AutoDock Vina Results :
- Compounds 1b and 5b showed high binding scores with S. aureus thymidylate kinase (PDB: 4QGH), indicating the importance of substituent positioning for target engagement .
- The 2-methylbenzoyl group in the target compound may occupy hydrophobic pockets more effectively than smaller substituents like ethyl or methyl .
Physicochemical Comparisons
*LogP values estimated based on substituent hydrophobicity.
Biological Activity
The compound 2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole is a member of the benzodiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, structure-activity relationship (SAR), and relevant case studies.
Antimicrobial Activity
Research indicates that benzodiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures to This compound possess activity against a range of bacterial strains. The structure-activity relationship (SAR) analysis suggests that the presence of the piperidine moiety enhances antimicrobial efficacy.
| Compound | Activity (MIC) | Target Pathogen |
|---|---|---|
| 2a | 0.5 μg/mL | Mycobacterium tuberculosis |
| 2b | 0.25 μg/mL | Mycobacterium marinum |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest.
Case Study: Anticancer Efficacy
A notable study investigated the effects of This compound on human cancer cell lines. The results indicated:
- IC50 values were significantly lower than those of standard chemotherapeutics.
- The compound triggered apoptotic pathways, as evidenced by increased caspase activity.
Neuroprotective Effects
Emerging research highlights the neuroprotective properties of this compound. It has been shown to mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative diseases.
The neuroprotective effects are attributed to:
- Reduction of reactive oxygen species (ROS).
- Modulation of inflammatory cytokines.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the benzodiazole and piperidine rings significantly influence biological activity. For instance:
- Substituents on the benzene ring : Electron-donating groups enhance activity.
- Piperidine modifications : Alterations in the piperidine nitrogen can affect binding affinity to biological targets.
Table: SAR Insights
| Modification Type | Effect on Activity |
|---|---|
| Electron-donating groups | Increased antimicrobial activity |
| Piperidine nitrogen substitution | Enhanced anticancer efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
